molecular formula C26H26N4O4 B11203484 N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Cat. No.: B11203484
M. Wt: 458.5 g/mol
InChI Key: JLXWJWHKSDUNKV-UHFFFAOYSA-N
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Description

N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both quinazolinone and pyrroloquinoline moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with hexyl isocyanate to form the quinazolinone core. This intermediate is then reacted with a suitable pyrroloquinoline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-temperature reflux, use of catalysts, and solvent-free conditions can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone and pyrroloquinoline derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide stands out due to its unique combination of quinazolinone and pyrroloquinoline structures. This dual functionality provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities .

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-(2-hexyl-4-oxoquinazolin-3-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C26H26N4O4/c1-2-3-4-5-13-20-27-19-12-7-6-10-17(19)25(33)30(20)28-24(32)21-23(31)18-11-8-9-16-14-15-29(22(16)18)26(21)34/h6-12,31H,2-5,13-15H2,1H3,(H,28,32)

InChI Key

JLXWJWHKSDUNKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O

Origin of Product

United States

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